molecular formula C11H8BrF2NO2 B1417129 Methyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate CAS No. 1807213-98-4

Methyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate

Cat. No.: B1417129
CAS No.: 1807213-98-4
M. Wt: 304.09 g/mol
InChI Key: NWGJFAMMURGAOE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate: is an organic compound that belongs to the class of phenylacetate derivatives. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The final step often involves esterification to form the phenylacetate derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the difluoromethyl group can be oxidized.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate involves its interaction with specific molecular targets. The presence of the cyano and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate

Comparison: Methyl 5-bromo-4-cyano-2-(difluoromethyl)phenylacetate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable molecule for targeted research and industrial applications.

Properties

IUPAC Name

methyl 2-[5-bromo-4-cyano-2-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-6-3-9(12)7(5-15)2-8(6)11(13)14/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGJFAMMURGAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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